4-(thiophen-3-yl)-1H-pyrazole
CAS No.: 76153-71-4
Cat. No.: VC21459161
Molecular Formula: C7H6N2S
Molecular Weight: 150.2g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76153-71-4 |
---|---|
Molecular Formula | C7H6N2S |
Molecular Weight | 150.2g/mol |
IUPAC Name | 4-thiophen-3-yl-1H-pyrazole |
Standard InChI | InChI=1S/C7H6N2S/c1-2-10-5-6(1)7-3-8-9-4-7/h1-5H,(H,8,9) |
Standard InChI Key | QCHPFTILUWYZIO-UHFFFAOYSA-N |
SMILES | C1=CSC=C1C2=CNN=C2 |
Canonical SMILES | C1=CSC=C1C2=CNN=C2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
4-(thiophen-3-yl)-1H-pyrazole is a heterocyclic organic compound with a pyrazole ring connected to a thiophene ring at the 3-position. This compound is registered in chemical databases with specific identifiers that facilitate its recognition in scientific literature and chemical inventories.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
PubChem CID | 818921 |
CAS Registry Number | 76153-71-4 |
Molecular Formula | C₇H₆N₂S |
Molecular Weight | 150.20 g/mol |
Structural Features
The compound features two distinct heterocyclic components that contribute to its chemical behavior:
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A pyrazole ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms
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A thiophene ring: A five-membered aromatic heterocycle containing one sulfur atom
The connection between these rings occurs at the 4-position of the pyrazole and the 3-position of the thiophene, creating a unique structural arrangement that influences its chemical and physical properties .
Nomenclature and Synonyms
Several alternative names exist for this compound in chemical literature and databases:
Table 2: Synonyms for 4-(thiophen-3-yl)-1H-pyrazole
Synonym |
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4-thien-3-yl-1H-pyrazole |
4-thiophen-3-yl-1H-pyrazole |
SCHEMBL7262464 |
Structure-Activity Relationships and Comparative Analysis
Comparison with Related Heterocyclic Compounds
The properties and potential applications of 4-(thiophen-3-yl)-1H-pyrazole can be better understood by comparing it with related compounds:
Table 3: Comparative Analysis with Related Compounds
Compound | Structural Difference | Potential Impact on Properties |
---|---|---|
4-(thiophen-2-yl)-1H-pyrazole | Different position of thiophene attachment | Altered electronic distribution and potential reactivity |
4-(furan-3-yl)-1H-pyrazole | Oxygen heteroatom instead of sulfur | Changed electronic properties and hydrogen bonding capability |
3-(thiophen-3-yl)-1H-pyrazole | Different connection point on pyrazole | Modified spatial arrangement and potential biological activity |
Structure-Activity Considerations
When developing compounds based on the 4-(thiophen-3-yl)-1H-pyrazole scaffold, several structural modifications might influence biological activity:
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N-substitution on the pyrazole ring
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Introduction of additional functional groups on either heterocycle
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Modification of the linking position between the rings
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Replacement of either heterocycle with bioisosteres
Current Research Status and Future Directions
Research Gaps
Despite the potential significance of 4-(thiophen-3-yl)-1H-pyrazole, several research gaps remain:
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Comprehensive physical property characterization
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Detailed biological activity screening
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Optimized synthetic routes with high yields and purity
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Structure-activity relationship studies for various applications
Future Research Opportunities
Potential directions for future research involving 4-(thiophen-3-yl)-1H-pyrazole include:
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Development of efficient and scalable synthetic methodologies
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Systematic biological screening to identify potential therapeutic applications
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Investigation of its utility in materials science, particularly in electronic applications
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Computational studies to better understand its electronic properties and reactivity
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